4-Hydroxybutanoate

Pharmacokinetics Drug Development Neuroscience

Select 4-Hydroxybutanoate (GHB) as your reference standard for GABAergic research: it demonstrates two-fold higher GHB receptor affinity versus the 4-methyl analog GHV, ensuring accurate dose-response studies. For forensic toxicology, the validated enzymatic assay achieves detection limits of ~0.05 mg/mL from 10 µL samples. Polymer scientists: 4HB comonomer content directly tunes P(3HB-co-4HB) ductility beyond brittle P3HB. Critically, P4HB derived from this monomer is the only FDA-approved PHA for absorbable implants and drug delivery systems.

Molecular Formula C4H7O3-
Molecular Weight 103.1 g/mol
CAS No. 1320-61-2
Cat. No. B1227057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybutanoate
CAS1320-61-2
Molecular FormulaC4H7O3-
Molecular Weight103.1 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])CO
InChIInChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7)/p-1
InChIKeySJZRECIVHVDYJC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / 1.2 ml / 200 kda / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxybutanoate (CAS 1320-61-2): Procurement-Grade Specifications and Core Chemical Identity


4-Hydroxybutanoate (CAS 1320-61-2), the conjugate base of 4-hydroxybutyric acid, is a 4-hydroxy monocarboxylic acid anion with molecular formula C4H7O3- and a molecular weight of 103.1 g/mol [1]. It is also commonly referred to as gamma-hydroxybutyrate (GHB) or 4-hydroxybutyrate [2]. This short-chain fatty acid anion acts as an anaesthesia adjuvant and an intravenous anaesthetic, deriving from butyrate . Its predicted physicochemical properties include a boiling point of 295.6±23.0 °C at 760 mmHg and a melting point of 48-50 °C .

4-Hydroxybutanoate: Why Generic Substitution Is Not Feasible for Precise Applications


Although 4-Hydroxybutanoate shares structural similarities with several other 4-carbon hydroxy acids and their derivatives, substitution is not straightforward. Key performance and safety characteristics, such as receptor affinity, pharmacokinetic profile (including onset and duration of action), and material properties in polymer applications, vary significantly. For instance, the lactone precursor gamma-butyrolactone (GBL) exhibits a distinct, more rapid pharmacokinetic profile compared to 4-Hydroxybutanoate [1]. Similarly, the 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV), demonstrates a two-fold lower affinity for the GHB receptor [2]. These differences underscore the need for specific, quantitative evidence when selecting this compound for research or industrial use.

Quantitative Differentiation Guide for 4-Hydroxybutanoate Procurement and Selection


Pharmacokinetic Profile: Onset and Duration of Action vs. GBL and 1,4-BD

4-Hydroxybutanoate (GHB) exhibits a distinct pharmacokinetic profile compared to its common alternatives. Relative to the lactone gamma-butyrolactone (GBL), GHB is less potent and slower to take effect, but has a longer duration of action. In contrast, the prodrug 1,4-butanediol (1,4-BD) is slightly less potent and slower to take effect than GHB, but is longer-acting [1].

Pharmacokinetics Drug Development Neuroscience

Receptor Binding Affinity: Differentiation from 4-Methyl-Substituted Analog GHV

The 4-methyl-substituted analog of GHB, gamma-hydroxyvaleric acid (GHV or 4-methyl-GHB), is a known GHB receptor agonist. However, it demonstrates a two-fold lower affinity for the GHB receptor compared to GHB [1]. This difference in binding affinity translates to a lower potency, requiring larger doses of GHV to produce sedative and other behavioral effects [2].

Receptor Pharmacology Neuroscience Medicinal Chemistry

Analytical Detection: Validated Enzymatic Assay Sensitivity for GHB

A reliable, quantitative enzyme-based assay for 4-hydroxybutanoate (GHB) has been developed using gamma-hydroxybutyrate dehydrogenase (GHB-DH). Both the solution endpoint and 'dipstick' versions of this assay are sensitive to approximately 0.05 mg GHB/mL using only a 10 μL sample [1]. This high sensitivity allows for detection in small-volume samples and does not suffer significant interference from ethanol at physiologically relevant concentrations [2].

Analytical Chemistry Forensic Toxicology Quality Control

Polymer Properties: Impact of 4-Hydroxybutanoate Monomer Content on PHA Copolymer Ductility

Incorporation of 4-hydroxybutanoate (4HB) units into polyhydroxyalkanoate (PHA) copolymers, such as poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], directly impacts material properties. Increasing the 4-hydroxybutyrate content significantly enhances the ductility of the copolymer compared to the homopolymer poly(3-hydroxybutyrate) (P3HB), which is brittle [1]. This allows for fine-tuning of material flexibility and degradation rates by controlling the 4HB molar fraction during synthesis [2].

Polymer Science Biomaterials Biodegradable Plastics

Biomedical Polymer Application: Poly(4-hydroxybutyrate) (P4HB) as the Sole FDA-Approved PHA

Poly(4-hydroxybutyrate) (P4HB) is a homopolymer derived from 4-hydroxybutanoate. It is the only polyhydroxyalkanoate (PHA) that has received FDA approval for medical applications, a status it has held since 2007 [1]. P4HB is both biodegradable and biocompatible, degrading into 4-hydroxybutyrate, which is a normal metabolite in the human body [2]. This unique regulatory status differentiates it from other PHA polymers like poly(3-hydroxybutyrate) (P3HB) for use in implantable medical devices.

Biomaterials Medical Devices Regenerative Medicine

Validated Application Scenarios for 4-Hydroxybutanoate Based on Evidence


Neuroscience and Receptor Pharmacology Studies

Researchers studying the GHB receptor and GABAergic signaling should procure 4-Hydroxybutanoate (GHB) as the reference standard due to its well-defined and higher receptor affinity compared to its 4-methyl-substituted analog, GHV, which exhibits a two-fold lower affinity for the GHB receptor [1]. This quantitative difference in binding is critical for accurate dose-response and mechanistic studies.

Forensic Toxicology and Analytical Chemistry

For laboratories developing or implementing quantitative assays for GHB in biological fluids or beverages, the validated enzymatic assay provides a rapid and sensitive method with a detection limit of approximately 0.05 mg/mL from a 10 μL sample [2]. This method is cost-effective for high-throughput screening and forensic casework.

Biodegradable Polymer Engineering and Biomaterials Development

When designing biodegradable copolymers with tailored mechanical properties, selecting 4-Hydroxybutanoate as a comonomer allows for fine-tuning of material ductility and flexibility. Increasing the 4HB content in P(3HB-co-4HB) copolymers significantly enhances ductility compared to the brittle P3HB homopolymer, as confirmed by mechanical testing and DSC/XRD analysis [3]. This is essential for applications in medical devices and sustainable packaging.

Medical Device R&D and Regulatory Strategy

For projects involving absorbable implants or drug delivery systems, the polymer P4HB, derived from 4-Hydroxybutanoate, is the only FDA-approved PHA for medical applications [4]. This established regulatory track record significantly de-risks the development pathway compared to other, non-approved PHAs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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